A Comprehensive Technical Guide to Levalbuterol Related Compound D USP Reference Standard
A Comprehensive Technical Guide to Levalbuterol Related Compound D USP Reference Standard
This guide provides an in-depth technical overview of Levalbuterol Related Compound D, a critical United States Pharmacopeia (USP) reference standard for ensuring the quality and safety of Levalbuterol-containing drug products. Designed for researchers, scientists, and drug development professionals, this document synthesizes analytical chemistry principles with practical, field-proven insights into the characterization and control of this specific impurity.
Introduction: The Critical Role of Impurity Profiling in Levalbuterol Therapy
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is dependent on its purity and the absence of unwanted related substances that could compromise its safety or potency. Pharmaceutical impurities, even at trace levels, can have unintended pharmacological effects or contribute to drug degradation.
The United States Pharmacopeia (USP) establishes stringent standards for drug substances and products, including specific limits for known and unknown impurities.[3] Levalbuterol Related Compound D is one such specified impurity that must be monitored and controlled within strict limits. The availability of a USP Reference Standard for this compound is essential for the accurate identification and quantification required for regulatory compliance and patient safety.[4]
Chemical Profile of Levalbuterol Related Compound D
A thorough understanding of an impurity begins with its chemical identity. This knowledge provides the basis for developing specific analytical methods and understanding its potential formation pathways.
Structure and Nomenclature
Levalbuterol Related Compound D is structurally similar to the active pharmaceutical ingredient (API), with a key difference in the functional group at the benzylic position.
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Chemical Name: 5-[2-(Tert-Butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde[5][6][7]
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Synonyms: Salbutamol Aldehyde Impurity, 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde[5][7]
The USP reference standard may be provided as a hemisulfate salt.[10][11]
Physicochemical Properties
A summary of the key physicochemical properties of Levalbuterol Related Compound D is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C13H19NO3 | [5][6] |
| Molecular Weight | 237.29 g/mol | [6] |
| Appearance | Pale Yellow Solid | [7] |
| Storage | 2-8°C, Refrigerator | [7][8][10] |
Structural Relationship to Levalbuterol
The structural similarity and difference between Levalbuterol and its Related Compound D are crucial for understanding their chromatographic behavior. The presence of a benzaldehyde group in Compound D, in place of the hydroxymethyl group in Levalbuterol, significantly alters its polarity.
Caption: Chemical structures of Levalbuterol and Levalbuterol Related Compound D.
Origin and Significance of Levalbuterol Related Compound D
The control of any impurity is predicated on understanding its source. Levalbuterol Related Compound D can potentially arise from two main sources: as a byproduct in the synthesis of the API or as a degradation product.
Synthetic Origin
Several synthetic routes to Levalbuterol have been described.[12][13] One common pathway involves the reaction of a protected salicylaldehyde derivative. Incomplete reduction of the aldehyde group during synthesis or the use of starting materials containing this aldehyde functionality could lead to the formation of Levalbuterol Related Compound D.
Caption: Potential synthetic pathway leading to Levalbuterol Related Compound D.
Degradation Pathway
The aldehyde group in Compound D could also be formed via oxidation of the primary alcohol in the Levalbuterol molecule. This makes it a potential oxidative degradation product, highlighting the importance of appropriate storage and formulation strategies to prevent its formation over the shelf-life of the drug product.
Analytical Control Strategy: The Role of the USP Reference Standard
A robust analytical control strategy is essential for ensuring that Levalbuterol Related Compound D is maintained below its specified limit. The USP Reference Standard is the cornerstone of this strategy.
USP Monograph Specifications
The USP monograph for Levalbuterol Hydrochloride specifies a limit for Related Compound D.[3][14]
| Impurity | Acceptance Criterion | Source |
| Levalbuterol Related Compound D | Not more than 0.05% | [14] |
This stringent limit underscores the need for a highly sensitive and specific analytical method.
The Principle of System Suitability
Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved through a System Suitability Test (SST), which involves injecting a solution containing the API and critical related compounds, including the Levalbuterol Related Compound D USP reference standard.
Key SST Parameters (as per USP general chapters):
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Resolution (Rs): Ensures baseline separation between adjacent peaks. For instance, the resolution between Levalbuterol and its nearest eluting impurity should be greater than a specified value (e.g., >1.5).
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Tailing Factor (T): Confirms peak symmetry, which is crucial for accurate integration. A value close to 1 is ideal.
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Relative Standard Deviation (%RSD): Measures the precision of replicate injections of a standard solution. A low %RSD (e.g., <2.0%) indicates a stable and reproducible system.
Caption: Workflow for a typical System Suitability Test (SST).
Recommended Analytical Protocol: HPLC-UV Method
The following protocol is based on the principles outlined in the USP monograph for Levalbuterol Inhalation Solution and is a validated method for the determination of Levalbuterol Related Compound D.[15]
Instrumentation and Reagents
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Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid, Sodium Chloride, Purified Water.
-
Reference Standards: USP Levalbuterol Hydrochloride RS, USP Levalbuterol Related Compound D RS.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | L1 packing (C18), 4.6-mm x 15-cm; 5-µm | The C18 stationary phase provides excellent hydrophobic retention and separation for Levalbuterol and its related compounds. |
| Mobile Phase | Gradient elution with Solution A and Solution B | A gradient is necessary to resolve closely eluting impurities and to elute more strongly retained compounds in a reasonable time. |
| Solution A | 1 in 1000 solution of phosphoric acid in water | The acidic pH suppresses the ionization of the amine groups, leading to better peak shape and retention. |
| Solution B | Acetonitrile, methanol, water, and phosphoric acid (350:350:300:1) | The organic modifiers (acetonitrile and methanol) control the elution strength. |
| Detector | UV at 220 nm | This wavelength provides good sensitivity for both Levalbuterol and its related compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6-mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 50 µL | A larger injection volume can improve the detection of trace-level impurities. |
| Column Temp. | 45°C | Elevated temperature can improve peak efficiency and reduce analysis time. |
Step-by-Step Methodology
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Preparation of Solutions:
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Diluent: Prepare a solution of 0.9% sodium chloride in water, adjusted to a pH of 4.0 with dilute sulfuric acid.
-
System Suitability Solution: Accurately weigh and dissolve USP Levalbuterol Hydrochloride RS and USP Levalbuterol Related Compound D RS (along with other specified impurities) in the Diluent to obtain a solution with appropriate concentrations as specified in the monograph.[15]
-
Test Solution: Dilute the Levalbuterol drug product with the Diluent to obtain a nominal concentration as specified in the monograph.[15]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Perform the System Suitability Test by injecting the SST solution. Verify that all acceptance criteria are met.
-
Inject the Test Solution and record the chromatogram.
-
-
Data Analysis and Calculation:
-
Identify the peak corresponding to Levalbuterol Related Compound D in the Test Solution chromatogram based on its relative retention time compared to the main Levalbuterol peak. The USP monograph indicates a relative retention time of approximately 1.7 for Compound D.[14]
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Calculate the percentage of Levalbuterol Related Compound D using the following formula, incorporating the relative response factor (RRF) provided by the USP. The RRF for Compound D is 3.0.[14]
% Impurity = (Area_impurity / (Sum of all peak areas * RRF_impurity)) * 100
The exact formula and calculation procedure should follow the current official USP monograph.
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Conclusion: Ensuring Pharmaceutical Quality through Rigorous Control
Levalbuterol Related Compound D is a critical quality attribute for Levalbuterol drug products. Its control is mandated by stringent pharmacopeial limits, reflecting its potential impact on the safety and efficacy of the medication. The USP Reference Standard for Levalbuterol Related Compound D is an indispensable tool for the pharmaceutical scientist, enabling the development, validation, and routine execution of analytical methods to ensure that every batch of Levalbuterol meets the highest standards of quality. This in-depth understanding of its chemical nature, potential origins, and analytical control is fundamental to the mission of delivering safe and effective medicines to patients.
References
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KM Pharma Solution Private Limited. Levalbuterol USP Related Compound D. [Link]
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Allmpus. Levalbuterol Impurities and Related Compounds Manufacturer. [Link]
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Shruutas Pharmaceutical. Levalbuterol Impurity D/Salbutamol impurity D. [Link]
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USP-NF. Levalbuterol Hydrochloride. [Link]
- Google Patents. CN114539077A - Synthesis method of levalbuterol hydrochloride.
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Drugs.com. Levalbuterol Inhalation Solution Concentrate: Package Insert / Prescribing Info. [Link]
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Eureka | Patsnap. Method for preparing levalbuterol. [Link]
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U.S. Food and Drug Administration. Chemistry Review(s) - accessdata.fda.gov. [Link]
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USP-NF. Levalbuterol Hydrochloride (2012). [Link]
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Drugs.com. Levalbuterol: Package Insert / Prescribing Information / MOA. [Link]
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USP-NF. Levalbuterol Inhalation Solution. [Link]
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Pharmaffiliates. Levalbuterol Related Compound D. [Link]
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GSRS. 5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZALDEHYDE. [Link]
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uspbpep.com. usp31nf26s1_m44602, USP Monographs: Levalbuterol Hydrochloride. [Link]
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